![molecular formula C18H17N3O4S2 B2550567 4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921541-71-1](/img/structure/B2550567.png)

4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

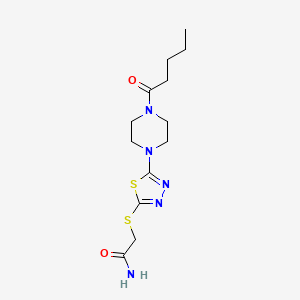

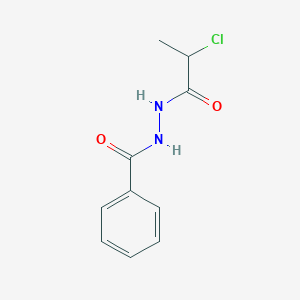

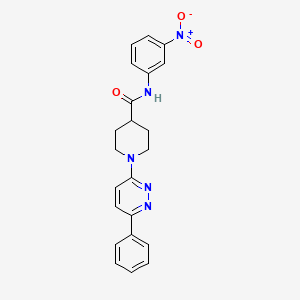

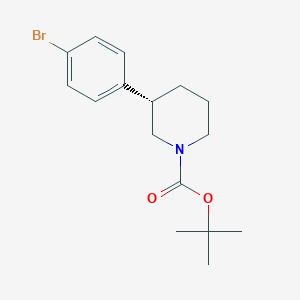

The compound "4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions such as glaucoma and neurodegenerative diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of sulfonyl groups to aromatic rings and the formation of amide bonds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of an amide bond between the benzenesulfonamide and a phenylthiazol moiety . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide includes the formation of an amide bond between the benzenesulfonamide and a pyrimidinyl group . These methods could potentially be adapted for the synthesis of the compound .

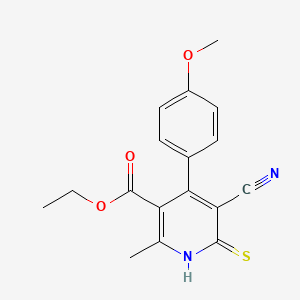

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups. The crystal structure of these compounds often reveals intermolecular interactions, such as π-π stacking and hydrogen bonding, which contribute to their stability and biological activity . The specific molecular structure of "this compound" would likely exhibit similar characteristics.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including rearrangement and hydrolysis under alkaline conditions . The presence of electron-withdrawing groups, such as the sulfonyl group, can influence the reactivity of these compounds. Additionally, the introduction of substituents on the aromatic ring can lead to steric hindrance, affecting the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar solvents due to the presence of sulfonyl and amide groups. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and intermolecular interactions . Theoretical and experimental investigations, including DFT calculations and spectroscopic analysis, can provide detailed information on the electronic structure, vibrational frequencies, and absorption properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biological Potential

Sulfonamide derivatives have been extensively studied for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are relevant in the context of neurodegenerative diseases, such as Alzheimer's. One study synthesized Schiff bases of sulfonamide derivatives, demonstrating significant enzyme inhibition, which suggests potential applications in exploring treatments for neurodegenerative conditions (Kausar et al., 2019).

Antimicrobial and Antifungal Applications

Sulfonamide compounds have also shown promising antimicrobial and antifungal activities. A study on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included sulfonamide groups, reported significant activity against various bacteria and fungi. This suggests that derivatives of sulfonamides could be explored for developing new antimicrobial and antifungal agents (Sarvaiya et al., 2019).

Antioxidant Properties

The antioxidant potential of sulfonamide derivatives is another area of interest, as oxidative stress is a key factor in many diseases. The ability of these compounds to scavenge free radicals can be leveraged in studying oxidative stress-related conditions and developing therapeutic strategies (Kausar et al., 2019).

Photodynamic Therapy for Cancer Treatment

Sulfonamide derivatives with specific structural features have been synthesized and evaluated for their photophysical and photochemical properties, making them suitable candidates for photodynamic therapy applications in cancer treatment. The high singlet oxygen quantum yield of some sulfonamide-based compounds underscores their potential as photosensitizers in targeting cancer cells (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Another significant area of application for sulfonamide derivatives is the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. Sulfonamides have been identified as potent inhibitors of these enzymes, suggesting their utility in researching conditions like glaucoma, edema, and certain neurological disorders (Gul et al., 2016).

Eigenschaften

IUPAC Name |

4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-13-3-9-16(10-4-13)27(24,25)21-15-7-5-14(6-8-15)17-11-12-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGIEVOUZGCPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)